2-(tert-Butoxymethyl)phenylboronic acid
Overview
Description
2-(tert-Butoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₁H₁₇BO₃. It is a boronic acid derivative that features a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxymethyl)phenylboronic acid . For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other molecules that can interact with boronic acids may also influence its action.
Biochemical Analysis
Biochemical Properties
2-(tert-Butoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and as a tool in molecular recognition . The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming stable complexes with the active sites of these enzymes . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through covalent modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in these pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound can affect the activity of kinases, which are crucial for the regulation of cell growth and differentiation . By modulating these enzymes, this compound can impact cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction often involves the binding of the boronic acid moiety to diols or hydroxyl groups on enzymes and proteins . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to inhibit enzyme activity over prolonged periods . In vivo studies have also demonstrated that the compound can maintain its inhibitory effects over time, although its stability and activity may be influenced by metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where the compound’s inhibitory activity increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, its inhibition of kinases can alter the phosphorylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as its solubility and ability to form complexes with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and cellular function . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Butoxymethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of an appropriate precursor, such as an alkene or alkyne, followed by oxidation to yield the boronic acid. Another method involves the direct borylation of an aromatic compound using a boron reagent like bis(pinacolato)diboron under palladium catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydroboration or borylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(tert-Butoxymethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boronate esters.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxymethyl)benzeneboronic acid
- 2-(tert-Butylcarbonylamino)phenylboronic acid
- 5-tert-Butyl-2-methoxyphenylboronic acid
Uniqueness
2-(tert-Butoxymethyl)phenylboronic acid is unique due to its tert-butoxymethyl substituent, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373384-12-4 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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